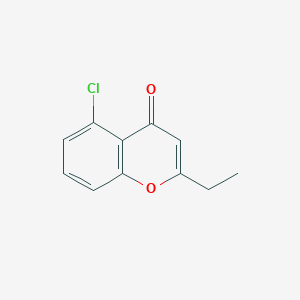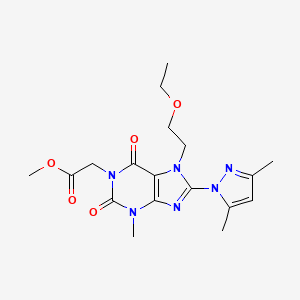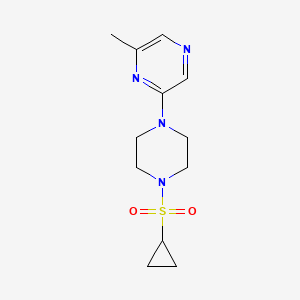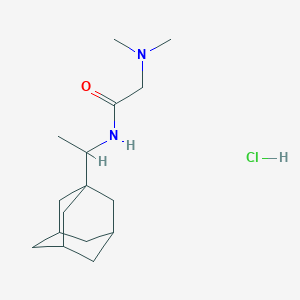
5-Chloro-2-ethyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-ethyl-4H-chromen-4-one is a chemical compound with the molecular formula C11H9ClO2 . It is a significant structural entity that belongs to the class of oxygen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of 5-Chloro-2-ethyl-4H-chromen-4-one consists of a benzene nucleus (ring A) fused with a dihydropyran (ring B), which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of the chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis
The chroman-4-one framework is a significant structural entity that belongs to the class of oxygen-containing heterocycles . It acts as a major building block in a large class of medicinal compounds . Several studies have been performed to improve the methodologies of 4-chromanone-derived compounds .Physical And Chemical Properties Analysis
5-Chloro-2-ethyl-4H-chromen-4-one has a molecular weight of 208.64 . Further physical and chemical properties are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
5-Chloro-2-ethyl-4H-chromen-4-one serves as a key precursor in the synthesis of various chromene derivatives through efficient synthetic routes. For instance, it has been used in the regioselective synthesis of electron-deficient chromanes, highlighting its utility in accessing functionalized electron-deficient chromanes and chromenes. This process is fundamental for creating biologically active molecules and compounds with photochemical properties (Tanaka et al., 2019).
Catalysis and Green Chemistry
In the realm of catalysis and green chemistry, 5-Chloro-2-ethyl-4H-chromen-4-one is involved in catalytic processes to synthesize chromene derivatives. A noteworthy example is its role in the one-pot, three-component synthesis of 2-amino-4H-chromene derivatives in water, utilizing novel organocatalysts. This method emphasizes an environmentally friendly approach, offering advantages such as high yields, short reaction times, and the absence of toxic by-products, which aligns with the principles of green chemistry (Dekamin et al., 2013).
Novel Material Synthesis
The compound also finds application in the synthesis of novel materials. Research into luminescent N,O-chelated chroman-BF2 complexes, structural variants of BODIPY, involves derivatives of 5-Chloro-2-ethyl-4H-chromen-4-one. These studies aim to produce highly stable, fluorescent materials for potential use in optical and electronic devices, demonstrating the compound's significance in material science (Singh et al., 2013).
Biological Activity Assessment
Furthermore, derivatives of 5-Chloro-2-ethyl-4H-chromen-4-one have been evaluated for their biological activities. The synthesis of novel thiazole derivatives bearing a coumarin nucleus, facilitated by the compound, has led to the discovery of molecules with potent cytotoxic activities. Such research underscores the importance of 5-Chloro-2-ethyl-4H-chromen-4-one in the development of new therapeutic agents (Gomha & Khalil, 2012).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-chloro-2-ethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO2/c1-2-7-6-9(13)11-8(12)4-3-5-10(11)14-7/h3-6H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJXSERPVHANSOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)C2=C(O1)C=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethyl-4H-chromen-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,8-Dioxaspiro[3.4]octane-2-sulfonyl chloride](/img/structure/B2717929.png)
![2-Chloro-1-[4-(3-chloro-4-fluorobenzenesulfonyl)piperazin-1-yl]ethan-1-one](/img/structure/B2717931.png)
![1-(2-Methylphenyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2717932.png)


![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B2717937.png)


![1-Prop-2-enoyl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]piperidine-4-carboxamide](/img/structure/B2717941.png)

![N-benzyl-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2717944.png)
![1'-(2-Methoxybenzyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2717945.png)